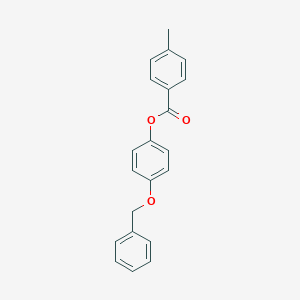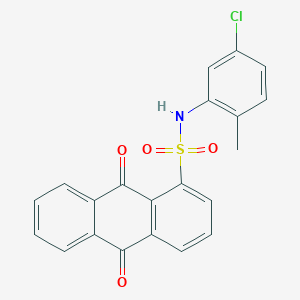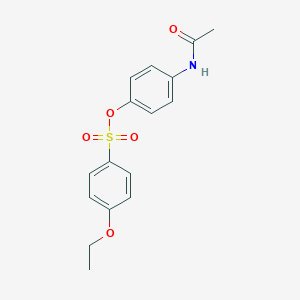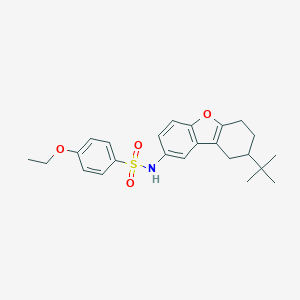
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide, commonly known as TAK-715, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
TAK-715 works by inhibiting the activity of various enzymes and proteins, including p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces inflammation and the associated symptoms. TAK-715 also inhibits the activity of other enzymes and proteins, such as COX-2 and MMP-9, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. TAK-715 has also been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-715 is its high selectivity and specificity, meaning that it targets specific enzymes and proteins without affecting others. This makes it a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. However, TAK-715 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to optimize the synthesis of TAK-715 and improve its solubility and stability. Finally, TAK-715 could be used as a lead compound for the development of new drugs with similar mechanisms of action but improved pharmacological properties.
Conclusion:
TAK-715 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It works by inhibiting the activity of various enzymes and proteins, reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. While TAK-715 has some limitations, it is a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases and optimizing its synthesis and pharmacological properties.
Méthodes De Synthèse
The synthesis of TAK-715 involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for TAK-715 synthesis are 4-ethoxybenzenesulfonyl chloride and 8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-amine. The intermediate compounds are prepared by various chemical reactions, including reduction, alkylation, and condensation. The final coupling reaction involves the reaction of the intermediate compounds to form TAK-715.
Applications De Recherche Scientifique
TAK-715 has been extensively studied for its potential use in the treatment of various diseases, including inflammation, cancer, and osteoporosis. It has been shown to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. TAK-715 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
4323-98-2 |
|---|---|
Formule moléculaire |
C24H29NO4S |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-5-28-18-8-10-19(11-9-18)30(26,27)25-17-7-13-23-21(15-17)20-14-16(24(2,3)4)6-12-22(20)29-23/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3 |
Clé InChI |
RHMXJUBCCDYJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
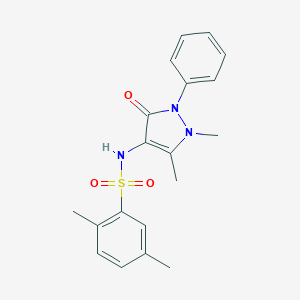
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)


